molecular formula C30H46O4 B148700 Camaldulenic acid CAS No. 71850-15-2

Camaldulenic acid

Cat. No.: B148700
CAS No.: 71850-15-2
M. Wt: 470.7 g/mol
InChI Key: YOLIZCATBHWOBV-JZQYXDLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of camaldulenic acid typically involves the oxidation of maslinic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from natural sources, such as the leaves and roots of specific plants. The extraction process involves solvent extraction followed by purification using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Camaldulenic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Camaldulenic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other triterpenoid compounds.

    Biology: Studies have shown its role in modulating biological pathways, making it a subject of interest in biochemical research.

    Medicine: Due to its anti-inflammatory and anti-cancer properties, this compound is being investigated for potential therapeutic applications.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Camaldulenic acid stands out for its potent anti-inflammatory and anti-cancer properties, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLIZCATBHWOBV-JZQYXDLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C[C@H]([C@@H](C3(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camaldulenic acid
Reactant of Route 2
Camaldulenic acid
Reactant of Route 3
Reactant of Route 3
Camaldulenic acid
Reactant of Route 4
Camaldulenic acid
Reactant of Route 5
Camaldulenic acid
Reactant of Route 6
Camaldulenic acid
Customer
Q & A

Q1: What are the sources of Camaldulenic acid?

A1: this compound has been isolated from various plant sources. It was first discovered in the leaves of Eucalyptus camaldulensis var. obtusa []. Further research identified this compound in the root barks of Ulmus pumila [, ] and the twigs of Euonymus alatus []. This suggests a potentially broader distribution of this compound in the plant kingdom.

Q2: Does this compound exhibit any biological activity?

A2: While this compound itself has not been extensively studied for biological activity, closely related compounds isolated from Euonymus alatus alongside this compound, namely 11-keto-beta-boswellic acid and acetyl 11-keto-beta-boswellic acid, showed significant anti-tumor activities against BEL-7402 and HCT-8 cell lines in vitro []. This finding suggests that this compound, with its structural similarities to these compounds, may also possess interesting biological properties warranting further investigation.

Q3: What is the molecular formula and structure of this compound?

A3: this compound possesses the molecular formula C30H48O3 []. Its structure is characterized as a pentacyclic triterpenoid with a carboxyl group at position C-28 and two hydroxyl groups at positions C-2α and C-3β. Notably, it features a double bond between C-11 and C-13 and another between C-13 and C-18, forming a diene system [].

Q4: Are there any studies on the biosynthesis of this compound?

A4: While research specifically focusing on the biosynthetic pathway of this compound is limited, a study on Momordica charantia investigated the role of oxidosqualene cyclases (OSCs) in triterpene synthesis []. This research identified nine OSC-encoding genes and found that overexpression of McOSC7 led to increased accumulation of various triterpenes, including this compound []. This finding suggests that specific OSCs could play a crucial role in the biosynthesis of this compound, paving the way for further exploration into its biosynthetic pathway in various plant species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.